E/Z Isomerism and Stereochemical Identity: Why the (E)-Isomer Matters for Reproducibility
The compound possesses both a chiral center and an alkene, leading to multiple stereoisomers. The (E)-isomer is the most well-characterized form, with its absolute stereogeometry confirmed by X-ray diffraction [1]. The InChIKey for the (E)-isomer is OJXKWJPEGDDDHH-CSKARUKUSA-N, while a generic or undefined mixture may be represented by OJXKWJPEGDDDHH-UHFFFAOYSA-N [2]. This distinction is critical, as an undefined stereochemical composition can lead to variations in odor, flavor, and reactivity.
| Evidence Dimension | Stereochemical Identity and Purity |
|---|---|
| Target Compound Data | (E)-3,7-Dimethylnon-6-en-1-yn-3-ol (CAS 24173-47-5); InChIKey: OJXKWJPEGDDDHH-CSKARUKUSA-N. Crystal structure: monoclinic, P2(1), a=10.495, b=8.392, c=13.209 Å, β=93.80°, Z=4, R=0.05 for 782 reflections. |
| Comparator Or Baseline | Generic 3,7-dimethylnon-6-en-1-yn-3-ol mixture; InChIKey: OJXKWJPEGDDDHH-UHFFFAOYSA-N. Stereochemistry not defined. |
| Quantified Difference | Defined vs. undefined stereochemistry. Crystal data provides a definitive structural reference for the (E)-isomer. |
| Conditions | X-ray diffraction analysis of a crystal prepared via stereoselective addition reaction. |
Why This Matters
Procurement of the (E)-isomer with verified InChIKey ensures batch-to-batch consistency and predictable performance in stereospecific applications.
- [1] Klunder, A. J. H., et al. (1995). Stereogeometry of the Title Compound. Journal of Chemical Crystallography, 25(7), 389-392. View Source
- [2] Chem960. 24173-47-5 (6-Nonen-1-yn-3-ol,3,7-dimethyl-). Accessed 2026. View Source
